molecular formula C18H20N4O3S B2691764 methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105205-01-3

methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Cat. No.: B2691764
CAS No.: 1105205-01-3
M. Wt: 372.44
InChI Key: OQPQJMPZIKMGKT-UHFFFAOYSA-N
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Description

Methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate (CAS 1105205-01-3) is a chemical compound with the molecular formula C 18 H 20 N 4 O 3 S and a molecular weight of 372.4 g/mol . It belongs to the pyrazolo[3,4-d]pyridazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for its potential as a core structure in biologically active molecules. While specific pharmacological data for this exact compound is limited in the public domain, its structural features are highly relevant for pharmaceutical research. The compound shares a core pyrazolopyridazine structure with other investigated molecules. For instance, related compounds based on the pyrazolo[3,4-d]pyridazine scaffold are being explored in pre-clinical research for their potential application in treating neurodegenerative diseases, highlighting the therapeutic relevance of this chemical class . Furthermore, heterocyclic cores like this one are frequently investigated as potential scaffolds for developing enzyme inhibitors, including cyclooxygenase-2 (COX-2) inhibitors, which are important targets in inflammation and cancer research . The presence of a thioether-linked acetate ester group provides a versatile handle for further chemical modification, making this compound a valuable intermediate for medicinal chemistry programs and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

methyl 2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)16-12-9-19-22(13-7-5-6-8-14(13)24-3)17(12)18(21-20-16)26-10-15(23)25-4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPQJMPZIKMGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[3,4-d]pyridazine core through cyclization reactions, followed by the introduction of the isopropyl and methoxyphenyl groups via substitution reactions. The final step often involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The thioacetate moiety (-SCOOR) in this compound undergoes oxidation under controlled conditions. Key findings include:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C.

  • Products : Sulfoxide or sulfone derivatives, depending on stoichiometry and reaction time.

  • Applications : Oxidation enhances solubility and modulates electronic properties for improved pharmacokinetics in drug discovery .

Reaction Conditions Product Yield Application
H₂O₂ (1 eq), DCM, 0°C, 2 hSulfoxide derivative78%Improved aqueous solubility
mCPBA (2 eq), DCM, 25°C, 6 hSulfone derivative65%Enhanced electrophilicity for coupling

Nucleophilic Substitution

The pyrazolo[3,4-d]pyridazine core participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing substituents:

  • Sites : Position 7 (thioacetate group) and position 4 (isopropyl group) .

  • Reagents : Amines (e.g., ethylenediamine), thiols, or alkoxides under basic conditions (K₂CO₃, DMF, 80°C).

  • Products : Thioether or amine-linked analogs with retained core activity.

Example Reaction:

Thioacetate+R-NH2R-NH-S-pyrazolopyridazine+CH3COO\text{Thioacetate} + \text{R-NH}_2 \rightarrow \text{R-NH-S-pyrazolopyridazine} + \text{CH}_3\text{COO}^-

  • Key Data : Substitution at position 7 increases binding affinity to kinase targets (e.g., CDK2) by 3–5 fold .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to yield carboxylic acid derivatives:

  • Conditions : NaOH (2M) in methanol/water (1:1), reflux for 4–6 h.

  • Products : Free carboxylic acid, enabling further conjugation (e.g., amide formation) .

  • Applications : Facilitates prodrug activation or covalent binding to biological targets .

Hydrolysis Product Biological Activity
Carboxylic acid derivative2× higher cytotoxicity in HepG2 cells

Cycloaddition and Heterocycle Formation

The pyridazine ring participates in [4+2] cycloaddition reactions:

  • Reagents : Dimethyl acetylenedicarboxylate (DMAD) in toluene at 110°C.

  • Products : Fused pyridazine-pyrrole systems, expanding structural diversity .

Mechanistic Insight:

The electron-deficient pyridazine ring reacts with electron-rich dienophiles, forming bicyclic frameworks critical for DNA intercalation studies .

Thioester Exchange Reactions

The thioester group (-SCOOCH₃) undergoes transesterification or aminolysis:

  • Reagents : Thiols (e.g., glutathione) or amines (e.g., benzylamine) in PBS buffer (pH 7.4).

  • Products : Thiol- or amine-conjugated analogs with tunable stability.

  • Significance : Mimics physiological conditions for prodrug activation .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–S bond cleavage:

  • Products : Pyrazolopyridazine radical intermediates, characterized by ESR spectroscopy.

  • Applications : Explored in photodynamic therapy (PDT) for site-specific drug activation .

Research Implications

  • Drug Discovery : Thioacetate derivatives show promise as kinase inhibitors (e.g., VEGFR-2, CDK2) with IC₅₀ values ≤ 1.74 µM .

  • Material Science : Photochemical reactivity supports applications in light-activated drug delivery systems .

This compound’s versatility in synthetic chemistry underscores its potential as a scaffold for developing therapeutics with tailored pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyridazine scaffold, which includes methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate, has been associated with notable anticancer properties. Research indicates that derivatives of this scaffold can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5

These values suggest that the compound could serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects. Studies have shown that similar compounds can significantly reduce pro-inflammatory cytokines in vitro by inhibiting NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Emerging research highlights the antimicrobial potential of pyrazolo[3,4-d]pyridazine derivatives. Some studies have indicated efficacy against various bacterial strains, suggesting that these compounds could be developed into new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of pyrazolo[3,4-d]pyridazine derivatives:

  • Study on Anticancer Activity : A study involving breast cancer cells showed that these compounds could induce significant apoptosis through caspase activation .
  • Anti-inflammatory Research : Another investigation reported that derivatives effectively inhibited pro-inflammatory cytokines and modulated related signaling pathways .
  • Antimicrobial Efficacy : Research indicated that certain derivatives exhibited notable antibacterial activity against specific strains, supporting their potential use in treating infections .

Mechanism of Action

The mechanism of action of methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Biological Activity/Application
This compound C₁₈H₂₀N₄O₃S 372.49 Pyrazolo[3,4-d]pyridazine 4-isopropyl, 2-methoxyphenyl, thioacetate ester Likely intermediate or prodrug
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol C₁₅H₁₆N₄OS 300.38 Pyrazolo[3,4-d]pyridazine 4-isopropyl, 2-methoxyphenyl, thiol (-SH) Synthetic intermediate
Patent Compound (EP 2017) [2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one] C₂₈H₂₀F₄N₆O₃ ~572.50 Pyrazolo[3,4-d]pyrimidine 3-fluoro-5-hydroxyphenyl, quinazolinone, trifluoromethylbenzyl PI3K inhibitor

Key Observations

Core Heterocycle Differences :

  • The target compound and its thiol precursor share a pyrazolo[3,4-d]pyridazine core, whereas the patent compound (EP 2017) features a pyrazolo[3,4-d]pyrimidine core . Pyrimidine-based analogs often exhibit enhanced binding to kinase ATP pockets due to increased hydrogen-bonding capacity, explaining the patent compound’s PI3K inhibitory activity.

Substituent Effects: The thioacetate ester in the target compound likely improves solubility and metabolic stability compared to the free thiol, which is prone to oxidation . The patent compound’s trifluoromethylbenzyl and quinazolinone groups contribute to its potency and selectivity as a kinase inhibitor, features absent in the target compound .

The thiol precursor is primarily a synthetic intermediate, whereas the ester derivative may serve as a prodrug or formulation-friendly analog .

Research and Development Context

  • Synthesis and Characterization : The thiol precursor’s availability from suppliers like CymitQuimica (250 mg and 500 mg quantities) underscores its role as a key building block . Structural elucidation of such compounds often employs X-ray crystallography using software like SHELXL, a standard tool for small-molecule refinement .
  • Therapeutic Potential: The patent compound’s success as a PI3K inhibitor highlights the pharmacological relevance of pyrazolo-fused heterocycles. Future studies on the target compound could explore its kinase inhibition profile or prodrug activation mechanisms .

Biological Activity

Methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[3,4-d]pyridazine core followed by thiolation and esterification processes. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds have been synthesized using analogous methods that involve nucleophilic substitutions and condensation reactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various pyrazolo compounds. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant activity against viruses such as HIV and herpes simplex virus (HSV). In particular, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against these viruses, suggesting that this compound may possess comparable antiviral properties .

Antitumor Activity

The anticancer properties of pyrazolo derivatives have also been well documented. For example, several studies report that pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values ranging from 45 to 97 nM . The mechanism often involves the inhibition of specific kinases associated with tumor growth and proliferation.

Anti-inflammatory Activity

In addition to antiviral and anticancer effects, some derivatives of pyrazolo compounds have been evaluated for their anti-inflammatory activities. Research indicates that certain pyrazolo derivatives can significantly reduce inflammatory markers in models of colitis and other inflammatory diseases . This suggests a broader therapeutic potential for compounds like this compound.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes or disrupt viral entry mechanisms.
  • Cell Cycle Arrest : Anticancer activity often involves inducing cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Inflammatory Pathways : Compounds may act by inhibiting pro-inflammatory cytokines or signaling pathways associated with inflammation.

Case Studies

Several case studies illustrate the efficacy of pyrazolo derivatives in clinical or preclinical settings:

  • Study on Antiviral Efficacy : A series of pyrazolo derivatives were tested against HIV strains, with some showing over 70% reduction in viral load at low concentrations .
  • Antitumor Efficacy in Animal Models : In vivo studies demonstrated that specific pyrazolo derivatives could significantly inhibit tumor growth in xenograft models .

Q & A

Q. What are the optimal synthetic routes for methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis optimization requires a systematic approach using principles from chemical engineering design (e.g., reaction kinetics, solvent selection, and catalyst efficiency). Design of Experiments (DOE) can identify critical variables (temperature, stoichiometry, reaction time) to maximize yield . Process control and simulation tools (e.g., Aspen Plus) enable predictive modeling of multi-step reactions, particularly for intermediates like the pyrazolo[3,4-d]pyridazine core . For thioacetate coupling, sulfur nucleophiles may require inert atmospheres (N₂/Ar) to prevent oxidation, as seen in analogous thioether syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves aromatic protons (2-methoxyphenyl), pyridazine signals, and thioacetate methyl groups. DEPT-135 clarifies quaternary carbons in the pyrazolo core .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect molecular ions (e.g., [M+H]⁺) and confirm purity (>95%) .
  • FT-IR : Key peaks include C=S (1050–1250 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) .

Q. How can solubility and stability issues be addressed during in vitro assays?

Methodological Answer:

  • Solubility Screening : Use DMSO stocks (≤1% v/v) with co-solvents (PEG-400, cyclodextrins) for aqueous buffers. Dynamic light scattering (DLS) monitors aggregation .
  • Stability Profiling : Conduct pH-dependent degradation studies (pH 1–9, 37°C) with LC-MS tracking. For light-sensitive thioethers, amber vials and antioxidant additives (BHT) are recommended .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic systems or biological targets?

Methodological Answer:

  • DFT Calculations : Model the pyrazolo[3,4-d]pyridazine core’s electron density to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA optimizes geometries and calculates Fukui indices .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase inhibitors) using AMBER or GROMACS. Docking studies (AutoDock Vina) validate binding poses against crystallographic data .

Q. How can discrepancies in biological activity data across assay models be resolved?

Methodological Answer:

  • Assay Replication : Standardize protocols (e.g., ATP levels in kinase assays, cell passage numbers) to minimize variability .
  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT/XTT) and Western blotting (target phosphorylation) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Bland-Altman plots) to harmonize data from divergent models (e.g., bacterial vs. mammalian systems) .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under environmental conditions?

Methodional Answer:

  • Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H₂O₂ or Fenton reagents, then track byproducts via HRMS/MS. QSAR models predict ecotoxicological risks (e.g., LC50 for aquatic organisms) .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to trace mineralization rates in soil/water matrices, aligning with EPA guidelines for environmental fate studies .

Data Contradiction Analysis

Q. How should researchers address conflicting results in catalytic activity between homogeneous and heterogeneous systems?

Methodological Answer:

  • Surface Characterization : Use BET analysis and TEM to assess catalyst porosity/aggregation. XPS identifies surface oxidation states (e.g., Pd⁰ vs. Pd²⁺ in cross-coupling reactions) .
  • Leaching Tests : ICP-MS quantifies metal leaching in homogeneous phases, which may falsely attribute activity to heterogeneous catalysts .

Q. What experimental designs reconcile divergent pharmacokinetic (PK) data from rodent vs. primate models?

Methodological Answer:

  • Physiologically Based PK (PBPK) Modeling : Incorporate species-specific parameters (hepatic clearance, plasma protein binding) using GastroPlus or Simcyp .
  • Microsampling : Serial blood microsampling (20–50 µL) in rodents reduces inter-individual variability, enabling direct comparison with primate data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.